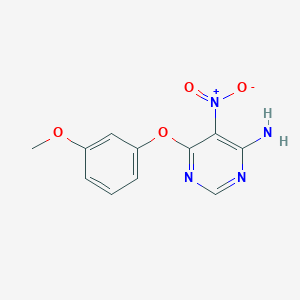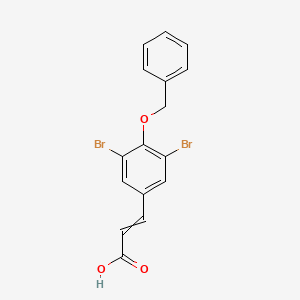
Ethyl 2-isocyanato-3-methylbutyrate,97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE typically involves the reaction of an appropriate alcohol with an isocyanate precursor. One common method is the reaction of ethyl (2S)-2-hydroxy-3-methylbutanoate with phosgene or a phosgene substitute under controlled conditions to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For nucleophilic addition reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions typically require aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate to proceed efficiently.
Major Products
Ureas: Formed from the reaction with amines.
Primary Amines: Resulting from hydrolysis.
Polyurethanes: Produced through polymerization.
Applications De Recherche Scientifique
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polyurethanes, which are used in coatings, foams, and elastomers.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of urea linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the ester group.
Ethyl Isocyanate: Similar structure but without the additional methyl group on the butanoate chain.
Isocyanatoacetic Acid Ethyl Ester: Contains an isocyanate group and an ester group but differs in the carbon chain structure.
Uniqueness
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is unique due to the presence of both an isocyanate group and an ester group in its structure. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
ethyl (2S)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |
Clé InChI |
LXPOIQVGVGYFJA-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(C)C)N=C=O |
SMILES canonique |
CCOC(=O)C(C(C)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)

![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)


![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)

